(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid
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Overview
Description
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. The process includes:
Protection of the amino group: The amino group is protected using Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the propanoic acid backbone: This involves the reaction of the protected amino acid with 2-hydroxybenzyl bromide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid is used as an intermediate in the synthesis of complex peptides and proteins. Its Fmoc protecting group is particularly valuable in solid-phase peptide synthesis.
Biology
In biological research, this compound is utilized in the study of enzyme-substrate interactions and protein folding mechanisms. Its unique structure allows for the investigation of specific biochemical pathways.
Medicine
In medicine, the compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its ability to protect amino groups during synthesis makes it a valuable tool in the creation of bioactive peptides.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its role in peptide synthesis makes it important for the manufacture of various biotechnological products.
Mechanism of Action
The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group protects the amino group during chemical reactions, allowing for selective modifications. The hydroxybenzyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- **®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-hydroxyphenyl)propanoic acid
- **®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-hydroxyethyl)propanoic acid
Uniqueness
The uniqueness of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid lies in its specific structural features, such as the hydroxybenzyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring selective protection and modification of amino groups.
Properties
Molecular Formula |
C25H23NO5 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(2-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C25H23NO5/c27-23-12-6-1-7-16(23)13-17(24(28)29)14-26-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22,27H,13-15H2,(H,26,30)(H,28,29)/t17-/m1/s1 |
InChI Key |
SRZTVGWCXJORPO-QGZVFWFLSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)O |
Origin of Product |
United States |
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